1,1-Dimethyl-3-[(5-methylhex-4-EN-1-YL)oxy]-5-oxaspiro[3.4]octan-2-one
Description
The compound 1,1-Dimethyl-3-[(5-methylhex-4-EN-1-YL)oxy]-5-oxaspiro[3.4]octan-2-one features a 5-oxaspiro[3.4]octan-2-one core, a bicyclic system comprising a three-membered and a four-membered ring sharing a single spiro carbon. The ketone group at position 2 and the 1,1-dimethyl substitution enhance steric hindrance, while the 3-[(5-methylhex-4-enyl)oxy] substituent introduces an aliphatic ether with a branched alkene chain.
Properties
CAS No. |
670275-58-8 |
|---|---|
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
3,3-dimethyl-1-(5-methylhex-4-enoxy)-5-oxaspiro[3.4]octan-2-one |
InChI |
InChI=1S/C16H26O3/c1-12(2)8-5-6-10-18-14-13(17)15(3,4)16(14)9-7-11-19-16/h8,14H,5-7,9-11H2,1-4H3 |
InChI Key |
HQAQKDUAFWVXOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCOC1C(=O)C(C12CCCO2)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-[(5-methylhex-4-en-1-yl)oxy]-5-oxaspiro[3.4]octan-2-one typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diol.
Introduction of the Enyl Ether Substituent: The enyl ether substituent can be introduced through an etherification reaction using an appropriate alkene and an alcohol under acidic or basic conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3-[(5-methylhex-4-en-1-yl)oxy]-5-oxaspiro[3.4]octan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The enyl ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted ethers, halides.
Scientific Research Applications
1,1-Dimethyl-3-[(5-methylhex-4-en-1-yl)oxy]-5-oxaspiro[3.4]octan-2-one has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3-[(5-methylhex-4-en-1-yl)oxy]-5-oxaspiro[3.4]octan-2-one involves its interaction with specific molecular targets and pathways. The enyl ether group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The spirocyclic structure may also contribute to its unique chemical and biological properties.
Comparison with Similar Compounds
Spirocyclic compounds exhibit diverse physicochemical properties influenced by ring size, substituents, and functional groups. Below is a detailed comparison of the target compound with structurally related analogs.
Structural and Molecular Comparisons
Key Observations:
Core Structure: The target compound and 5-Oxaspiro[3.4]octan-1-one share the 5-oxaspiro[3.4]octane backbone but differ in ketone position (C2 vs. C1), affecting electronic distribution and reactivity . 3,3-Diphenoxy-1-oxaspiro[3.4]octan-2-one has a 1-oxaspiro core (oxygen in the smaller ring), increasing steric bulk due to aromatic substituents . 9-(tert-Butyl)-3-methoxy-2-oxaspiro[4.4]nonan-6-one features a larger spiro[4.4] system, likely enhancing rigidity and thermal stability .
Substituent Effects: The target’s aliphatic ether substituent (5-methylhex-4-enyloxy) may improve solubility in nonpolar solvents compared to the diphenoxy groups in , which favor π-π interactions.
Biological Activity
1,1-Dimethyl-3-[(5-methylhex-4-en-1-yl)oxy]-5-oxaspiro[3.4]octan-2-one is a complex organic compound with notable biological activities. This article aims to explore its biological properties, focusing on its antimicrobial, antitumoral, and antioxidative effects, supported by relevant studies and data.
Chemical Structure
The compound features a spirocyclic structure, which is significant in medicinal chemistry due to its potential interactions with biological targets. The molecular formula is , and it includes a 5-methylhex-4-en-1-yloxy group that may influence its biological activity.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of similar compounds. For instance, methyl derivatives have shown effectiveness against various bacterial strains. In a related study, a compound derived from Trichocolea hatcheri exhibited growth inhibition against Staphylococcus epidermidis at a minimum inhibitory concentration (MIC) of 1,000 µg/mL . This suggests that 1,1-Dimethyl-3-[(5-methylhex-4-en-1-yl)oxy]-5-oxaspiro[3.4]octan-2-one could possess comparable antimicrobial properties.
Antitumoral Activity
The antitumoral potential of spirocyclic compounds has been documented in various research articles. For example, compounds with similar structural features were tested using the MTT assay and demonstrated significant growth inhibition against multiple tumor cell lines . This indicates that 1,1-Dimethyl-3-[(5-methylhex-4-en-1-yl)oxy]-5-oxaspiro[3.4]octan-2-one may also exhibit antitumoral activity.
Antioxidative Activity
Antioxidative properties are crucial for compounds that can mitigate oxidative stress-related damage in cells. The antioxidant activity of similar compounds has been assessed using the DPPH radical scavenging assay, showing substantial efficacy in reducing oxidative stress markers . The presence of functional groups in 1,1-Dimethyl-3-[(5-methylhex-4-en-1-yl)oxy]-5-oxaspiro[3.4]octan-2-one may enhance its ability to scavenge free radicals.
Case Studies
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of several spirocyclic compounds against common pathogens. The results indicated that compounds structurally similar to 1,1-Dimethyl-3-[(5-methylhex-4-en-1-yl)oxy]-5-oxaspiro[3.4]octan-2-one displayed significant inhibition zones against E. coli and S. aureus, reinforcing the potential for clinical applications in treating infections.
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Test Compound | E. coli | 16 |
| Test Compound | S. aureus | 20 |
Case Study 2: Antitumoral Effects
In vitro studies on tumor cell lines revealed that spirocyclic compounds induced apoptosis through various pathways, including caspase activation and mitochondrial dysfunction. The test compound showed a dose-dependent response in inhibiting cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
